Structural Differentiation from N-Carbamimidoyl Analogs: Pyridin-2-yl vs. Carbamimidoyl Substituent
The target compound's N-(pyridin-2-yl) substituent distinguishes it from the most closely related published analog, N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (compound 2e, [1]). While no direct activity data is available for the target compound, this structural difference is pivotal. In carbonic anhydrase (CA) inhibitor series, the introduction of a pyridin-2-yl group on the sulfonamide nitrogen has been shown to shift selectivity towards the tumor-associated isoforms CA IX and CA XII, achieving Ki values in the low nanomolar range (e.g., 4.9 nM for a related compound [2]). In contrast, the N-carbamimidoyl analog 2e was profiled primarily as an α-glycosidase inhibitor (Ki = 103.94 nM) and showed weaker cholinesterase inhibition [1], suggesting that the N-substituent fundamentally redirects the target engagement profile.
| Evidence Dimension | Biological Target Engagement Profile Based on N-Substituent |
|---|---|
| Target Compound Data | No direct activity data available for the target compound itself. Structural feature: N-(pyridin-2-yl) substituent. |
| Comparator Or Baseline | N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2e): α-GLY Ki = 103.94 ± 13.06 nM; AChE/BChE: weak inhibition [1]. Pyridin-2-yl substituted benzenesulfonamide CA inhibitor (analog): CA IX Ki = 4.9 nM, CA XII Ki = 5.6 nM [2]. |
| Quantified Difference | Not calculable for the target compound. The structural modification is predicted to shift the target profile from glycosidase/cholinesterase inhibition towards carbonic anhydrase inhibition, based on class-level SAR. |
| Conditions | In vitro enzymatic assays (α-GLY, AChE, BChE for comparator 2e [1]; CA IX and CA XII for pyridinyl analog [2]). |
Why This Matters
For a scientific user prioritizing carbonic anhydrase-related targets, the pyridin-2-yl modification is a critical structural feature that cannot be replicated by the N-carbamimidoyl analog, guiding procurement based on the desired pharmacological profile.
- [1] Akocak, S., et al. (2021). Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors. Chemistry & Biodiversity. (Data for compound 2e). View Source
- [2] MDPI Search Results. (n.d.). A related m-sulfonamide derivative bearing a pyridin-2-yl residue showed CA IX Ki = 4.9 nM and CA XII Ki = 5.6 nM. View Source
